molecular formula C11H14N2O B14296469 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one CAS No. 112424-34-7

1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one

Katalognummer: B14296469
CAS-Nummer: 112424-34-7
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: TWSQLIXLOQUBFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one is an organic compound that features a dimethylamino group and a pyrrole ring. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with a dimethylamino-substituted diene under specific conditions. The reaction typically requires a catalyst and may be carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an amine.

Wissenschaftliche Forschungsanwendungen

1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)pent-1-en-3-one
  • 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)pent-1,4-dien-3-ol

Uniqueness

1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

112424-34-7

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

1-(dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one

InChI

InChI=1S/C11H14N2O/c1-13(2)9-7-11(14)6-5-10-4-3-8-12-10/h3-9,12H,1-2H3

InChI-Schlüssel

TWSQLIXLOQUBFK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=CC(=O)C=CC1=CC=CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.